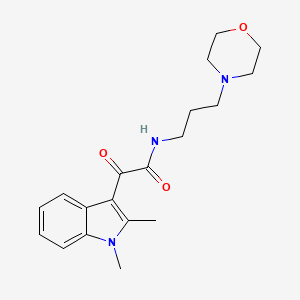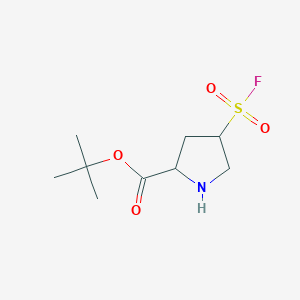
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
-
Synthesis and Larvicidal Activity of 1,3,4-oxadiazole Derivatives
- Field : Chemistry, specifically organic synthesis and pest control .
- Application : A new series of 1,3,4-oxadiazole derivatives with a 3-chloropyridin-2-yl-1H-pyrazole moiety was designed, synthesized, and characterized . These compounds were tested for their larvicidal activity.
- Method : The compounds were synthesized and then tested against Helicoverpa armigera and Plutella xylostella .
- Results : Some of the synthesized compounds showed remarkable larvicidal activity. In particular, the LC50 values of the most active compounds against P. xylostella were 46.5, 23.9, and 13.9 mg/dm3, and against Helicoverpa armigera were 88.3 and 69.5 mg/dm3 .
-
Heterocycles with One Nitrogen
- Field : Organic Chemistry .
- Application : Nitrogen-containing heterocyclic compounds have maintained the interest of researchers through decades of historical development of organic synthesis .
- Method : The study focused on the literature survey of chemical diversity in the molecular framework .
- Results : The study indicated that 1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline 83 was found to be highly active against human breast cancer cells T47D, human colon cancer cells HCT116 and hepatocellular carcinoma cancer cells SNU398 .
properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9(16)15-6-3-10(4-7-15)17-12-2-5-14-8-11(12)13/h2,5,8,10H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTIGBNBPCLYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)
![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)
![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2664857.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2664862.png)

![1-(3,4-difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2664865.png)
